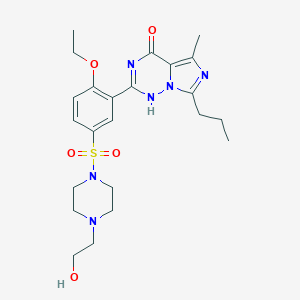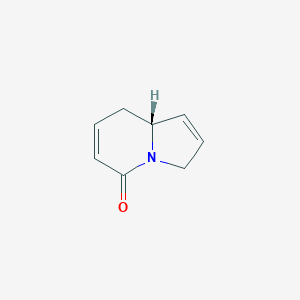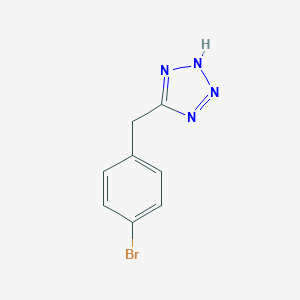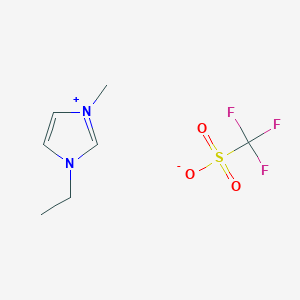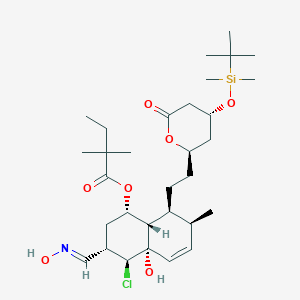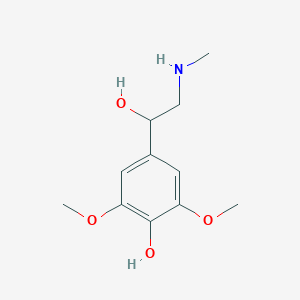![molecular formula C15H24O10 B138557 Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate CAS No. 134121-16-7](/img/structure/B138557.png)
Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MAMEO and is synthesized through a multistep process. In
Aplicaciones Científicas De Investigación
MAMEO has several potential applications in scientific research. One of the most promising applications is in the field of drug delivery. The compound has a high affinity for cell membranes and can be used to deliver drugs directly to specific cells. MAMEO can also be used as a tool to study the mechanism of action of certain drugs. The compound can be used to inhibit the activity of specific enzymes and proteins, which can help researchers understand the role of these molecules in various biological processes.
Mecanismo De Acción
The mechanism of action of MAMEO is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes and proteins. MAMEO has a high affinity for cell membranes, which allows it to interact with specific molecules within the cell.
Biochemical and Physiological Effects:
MAMEO has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes and proteins, which can lead to changes in various biological processes. MAMEO has also been shown to have an anti-inflammatory effect, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAMEO has several advantages for lab experiments. The compound has a high affinity for cell membranes, which allows it to be used for drug delivery and to study the mechanism of action of certain drugs. MAMEO is also relatively easy to synthesize, which makes it a cost-effective tool for researchers. However, there are also limitations to the use of MAMEO in lab experiments. The compound is relatively unstable and can degrade over time. Additionally, MAMEO has a short half-life, which can make it difficult to study its effects over a long period of time.
Direcciones Futuras
There are several future directions for research on MAMEO. One area of research is the development of new drug delivery systems using MAMEO. Researchers are also exploring the use of MAMEO in the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, there is ongoing research on the mechanism of action of MAMEO and its effects on various biological processes.
Métodos De Síntesis
The synthesis of MAMEO involves a multistep process that includes the protection and deprotection of functional groups. The first step involves the protection of the hydroxyl group of the sugar moiety with a methoxymethyl group. The second step involves the acetylation of the hydroxyl group at position 5 of the sugar moiety. The third step involves the protection of the carboxylic acid group with an ethoxycarbonyl group. The fourth step involves the opening of the epoxide ring with methanol, which results in the formation of a hemiacetal. The fifth step involves the deprotection of the carboxylic acid group and the hydroxyl group at position 6 of the sugar moiety. The final step involves the protection of the hydroxyl group at position 3 with an acetoxy group.
Propiedades
Número CAS |
134121-16-7 |
|---|---|
Fórmula molecular |
C15H24O10 |
Peso molecular |
364.34 g/mol |
Nombre IUPAC |
methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate |
InChI |
InChI=1S/C15H24O10/c1-9(16)25-15-10(5-19-2)22-6-11(23-7-12(17)20-3)14(15)24-8-13(18)21-4/h10-11,14-15H,5-8H2,1-4H3 |
Clave InChI |
YFLZCQUNBOUPIK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COC |
SMILES canónico |
CC(=O)OC1C(OCC(C1OCC(=O)OC)OCC(=O)OC)COC |
Sinónimos |
2,6-di-O-(methoxycarbonylmethyl)-3-O-methyl isomer of 4-O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methylglucitol 3,6-di-O-(methoxycarbonylmethyl)-2-O-methyl isomer of 4-O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methylglucitol 4-AACMG 4-O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methylglucitol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









